

Spectroscopic Analysis of 1,3,5-Trimethylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,3,5-Trimethylcyclohexane**

Cat. No.: **B154302**

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **1,3,5-trimethylcyclohexane**, catering to researchers, scientists, and professionals in drug development. It includes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), detailed experimental protocols, and a logical workflow diagram.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1,3,5-trimethylcyclohexane**. Note that the data can vary slightly depending on the specific isomer (cis or trans) and the experimental conditions.

Table 1: ^1H NMR Spectroscopic Data for **1,3,5-Trimethylcyclohexane**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~0.85	Doublet	9H	Methyl protons (CH_3)
~1.2-1.7	Multiplet	6H	Methylene protons (CH_2)
~0.5-1.2	Multiplet	3H	Methine protons (CH)

Solvent: CDCl_3 , Reference: TMS, Temperature: 297K. Data is representative and may vary between isomers.[\[1\]](#)[\[2\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for **cis,cis,cis-1,3,5-Trimethylcyclohexane**

Chemical Shift (δ , ppm)	Assignment
~23.3	Methyl carbons (CH_3)
~33.1	Methine carbons (CH)
~45.0	Methylene carbons (CH_2)

Note: Chemical shifts for other isomers like the *cis,cis,trans*-isomer will differ.[3][4]

Table 3: IR Spectroscopic Data for **1,3,5-Trimethylcyclohexane**

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~2850 - 3000	C-H Stretch	Alkane (CH , CH_2 , CH_3)
~1465	C-H Scissor	Methylene (CH_2)
~1380	C-H Bend	Methyl (CH_3)

The IR spectra of cycloalkanes are very similar to those of alkanes, characterized by C-H stretching and bending vibrations.[5][6][7]

Table 4: Mass Spectrometry Data for **1,3,5-Trimethylcyclohexane**

m/z	Relative Intensity (%)	Assignment
126	~12	Molecular Ion $[M]^+$
111	~37	$[M-CH_3]^+$
97	-	$[M-C_2H_5]^+$
83	-	$[M-C_3H_7]^+$
69	-	$[C_5H_9]^+$
55	-	$[C_4H_7]^+$
41	-	$[C_3H_5]^+$

Fragmentation of cycloalkanes often involves the loss of alkyl radicals. The base peak will vary depending on the isomer and ionization energy.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

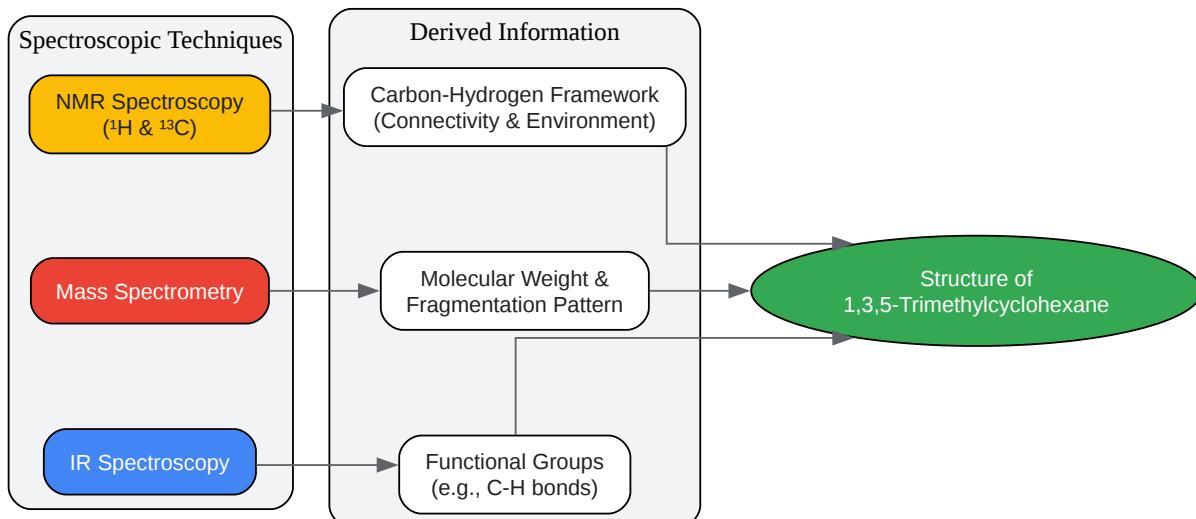
- Sample Preparation:
 - Accurately weigh 5-25 mg of **1,3,5-trimethylcyclohexane** for 1H NMR or 50-100 mg for ^{13}C NMR.[\[12\]](#)[\[13\]](#)
 - Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, $CDCl_3$) in a clean vial.[\[12\]](#)[\[13\]](#)
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[\[13\]](#)
 - Carefully transfer the solution into a 5 mm NMR tube using a pipette, ensuring the liquid height is between 4.0 and 5.0 cm.[\[12\]](#)

- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[12]
 - Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[12]
 - Tune the probe to the desired nucleus (^1H or ^{13}C).[12]
 - Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.[12]

2.2 Infrared (IR) Spectroscopy

For a liquid sample like **1,3,5-trimethylcyclohexane**, a capillary film or Attenuated Total Reflectance (ATR) method is suitable.

- Sample Preparation (Capillary Film):
 - Place a small drop of the liquid sample onto a salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top to create a thin liquid film.
 - Mount the plates in the spectrometer's sample holder.
- Data Acquisition (ATR FT-IR):
 - Ensure the ATR crystal is clean.
 - Place a small drop of the sample directly onto the crystal.
 - Acquire the spectrum. This technique requires minimal sample preparation and is often preferred for its simplicity.[14]


2.3 Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method for the analysis of volatile compounds like **1,3,5-trimethylcyclohexane**.

- Sample Preparation:
 - Prepare a dilute solution of **1,3,5-trimethylcyclohexane** in a volatile organic solvent (e.g., hexane or dichloromethane).
- Data Acquisition:
 - Inject the sample solution into the GC-MS system.
 - The sample is vaporized and separated based on its boiling point and interactions with the GC column.
 - As the compound elutes from the GC column, it enters the mass spectrometer's ion source.
 - In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
 - The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques in the structural elucidation of **1,3,5-trimethylcyclohexane**.

[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of **1,3,5-trimethylcyclohexane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. CIS,CIS,CIS-1,3,5-TRIMETHYLCYCLOHEXANE(1795-27-3) ¹³C NMR spectrum [chemicalbook.com]
- 4. CIS,CIS,TRANS-1,3,5-TRIMETHYLCYCLOHEXANE(1795-26-2) ¹³C NMR [m.chemicalbook.com]

- 5. Cyclohexane, 1,3,5-trimethyl- [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. IR Spectrum: Cycloalkanes [quimicaorganica.org]
- 8. 1,3,5-Trimethylcyclohexane | C9H18 | CID 35364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cyclohexane, 1,3,5-trimethyl- [webbook.nist.gov]
- 10. Cyclohexane, 1,3,5-trimethyl- [webbook.nist.gov]
- 11. Cyclohexane, 1,3,5-trimethyl- [webbook.nist.gov]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. amherst.edu [amherst.edu]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1,3,5-Trimethylcyclohexane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154302#spectroscopic-data-nmr-ir-mass-of-1-3-5-trimethylcyclohexane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com